molecular formula C20H20ClN3O2S B2383877 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate CAS No. 953168-66-6

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate

Numéro de catalogue: B2383877
Numéro CAS: 953168-66-6
Poids moléculaire: 401.91
Clé InChI: UYZOVRLEKXIDEG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate is a complex synthetic organic compound belonging to the class of benzothiazole derivatives, characterized by a benzothiazole core fused with an ethylpiperazine moiety and a 4-chlorobenzoate ester group. This specific molecular architecture is of significant interest in medicinal chemistry research, particularly in the field of polypharmacology, where single molecules are designed to interact with multiple biological targets simultaneously. Structure-activity relationship (SAR) studies on closely related benzothiazole-phenyl analogs have demonstrated that such compounds can act as potent dual inhibitors of key enzymatic targets, namely soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . Inhibiting sEH leads to elevated levels of anti-inflammatory epoxyeicosatrienoic acids (EETs), while inhibiting FAAH increases concentrations of the endocannabinoid anandamide (AEA) . The concomitant inhibition of these two pathways has been shown in preclinical models to produce robust synergetic antinociception effects against inflammatory pain, without depressing voluntary locomotor activity—a common side effect of existing analgesics like opioids . The presence of the ethylpiperazine group is a critical structural feature that enhances the molecule's pharmacological profile and binding affinity. The compound is supplied exclusively for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers can leverage this chemical as a valuable building block for synthesizing more complex molecules or as a pharmacological tool to study pain, inflammation, and endocannabinoid signaling pathways. Prior to use, researchers should consult the safety data sheet and handle the compound with appropriate personal protective equipment in a controlled laboratory setting.

Propriétés

IUPAC Name

[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c1-2-23-9-11-24(12-10-23)20-22-17-8-7-16(13-18(17)27-20)26-19(25)14-3-5-15(21)6-4-14/h3-8,13H,2,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZOVRLEKXIDEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate typically involves the following steps :

    Formation of Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Piperazine Moiety: The ethylpiperazine group is introduced by reacting the benzothiazole intermediate with 1-(2-chloroethyl)piperazine hydrochloride.

    Esterification: The final step involves the esterification of the benzothiazole derivative with 4-chlorobenzoic acid in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.

Major Products

Applications De Recherche Scientifique

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate has several scientific research applications:

Mécanisme D'action

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation. It may also interact with DNA or proteins, leading to its antibacterial and anticancer effects . Molecular docking studies have shown that the compound binds to the active site of these targets, disrupting their normal function .

Comparaison Avec Des Composés Similaires

NMR and HRMS Data

  • 1H-NMR : Analogs such as 7f () exhibit characteristic peaks for methyl groups (δ 2.25 ppm) and aromatic protons (δ 7.53–8.89 ppm). The target compound’s ethylpiperazine moiety would likely show signals near δ 2.5–3.5 ppm (piperazine CH2) and δ 1.1 ppm (ethyl CH3).
  • 13C-NMR : Carbonyl groups in analogs (e.g., δ 164–166 ppm for amides in 7f ) suggest the 4-chlorobenzoate’s ester carbonyl would resonate similarly.
  • HRMS : Precision in mass data (e.g., 7f : Found 407.0397 vs. Calcd. 407.0398) underscores the reliability of synthetic protocols for related compounds .

Computational and Crystallographic Insights

  • Density Functional Theory (DFT) : Becke’s hybrid functionals () and Lee-Yang-Parr correlation () could model electronic properties, predicting reactivity or binding interactions.
  • Wavefunction Analysis: Tools like Multiwfn () could analyze electron density or electrostatic potentials, aiding in structure-activity relationship (SAR) studies .

Activité Biologique

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[d]thiazole core and an ethylpiperazine substituent. Its molecular formula is C21H20N4O2SC_{21}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 424.5 g/mol. The presence of both the piperazine and benzoate groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC21H20N4O2S
Molecular Weight424.5 g/mol
CAS Number941890-60-4

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Activity:
Studies have shown that derivatives of this compound possess significant antimicrobial properties, making them potential candidates for treating infections caused by resistant strains of bacteria.

2. Anticancer Properties:
The compound has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, it has been identified as a potent inhibitor of DprE1, an enzyme critical for the survival of Mycobacterium tuberculosis, indicating its potential in anti-tubercular therapy .

3. Anti-inflammatory Effects:
Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound's interaction with specific enzymes or receptors plays a crucial role in its pharmacological activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Case Study 1: Kinase Inhibition
A study reported the discovery of KST016366 (related to this compound), which demonstrated nanomolar inhibition against multiple kinases involved in cancer signaling pathways . This highlights the potential of this compound as a lead for developing targeted cancer therapies.

Case Study 2: Antimicrobial Efficacy
Research has shown that derivatives similar to this compound exhibit effective antimicrobial activity against various pathogens, including antibiotic-resistant strains. This positions it as a candidate for further development in infectious disease treatment.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Benzothiazole Core:
    • Reacting 2-aminothiophenol with suitable carboxylic acid derivatives under acidic conditions.
  • Introduction of Piperazine Moiety:
    • The benzothiazole intermediate is reacted with 1-(2-chloroethyl)piperazine hydrochloride.
  • Esterification:
    • The final step involves esterification with 4-chlorobenzoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate?

  • Methodological Answer : Synthesis typically involves multi-step reactions. For example:

Thiazole Core Formation : React 2-aminothiophenol derivatives with carbonyl sources under acidic conditions to form the benzothiazole scaffold .

Piperazine Substitution : Introduce the 4-ethylpiperazine moiety via nucleophilic substitution or coupling reactions using catalysts like triethylamine in solvents such as dimethylformamide (DMF) .

Esterification : Couple the intermediate with 4-chlorobenzoic acid using carbodiimide crosslinkers (e.g., DCC/DMAP) in anhydrous dichloromethane .

  • Critical Conditions : Temperature control (60–80°C for substitution steps), solvent purity, and inert atmosphere to prevent oxidation. Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., piperazine protons at δ 2.5–3.5 ppm; aromatic protons in benzothiazole at δ 7.0–8.5 ppm) .
  • IR Spectroscopy : Identify ester carbonyl (C=O stretch at ~1700 cm1^{-1}) and benzothiazole C=N (1600–1650 cm1^{-1}) .
  • X-ray Crystallography : Use SHELX software to resolve crystal structures and validate bond angles/distances (e.g., C–S bond lengths in thiazole: ~1.74 Å) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Functional Selection : Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) to model electron distribution and frontier molecular orbitals (HOMO-LUMO gap) .
  • Parameters : Optimize geometry at the 6-31G(d,p) basis set. Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., electron-deficient chlorobenzoate group) .
  • Validation : Compare computed IR/NMR spectra with experimental data to assess accuracy (mean absolute deviation <5%) .

Q. What experimental strategies resolve contradictions between computational predictions and observed biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing 4-chlorobenzoate with other aryl groups) and test in vitro for activity (e.g., IC50_{50} against cancer cell lines) .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or apoptosis regulators). Prioritize binding poses with lowest ΔG values (<−8 kcal/mol) .
  • Mechanistic Validation : Perform Western blotting to confirm pathway modulation (e.g., caspase-3 activation for apoptosis) .

Q. How can researchers design experiments to analyze the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Kinetic Studies : Incubate the compound in buffers (pH 2–10) at 25–60°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Degradation Pathways : Identify hydrolysis products (e.g., free 4-chlorobenzoic acid) using LC-MS. Pi-pi stacking in the benzothiazole core may enhance stability at neutral pH .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.